FR 900137 - 73706-58-8

FR 900137

Catalog Number: EVT-268743
CAS Number: 73706-58-8
Molecular Formula: C8H20N3O4P
Molecular Weight: 253.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR 900137 is a new antibiotic produced by a new strain of Streptomyces.
Synthesis Analysis

The synthesis of FR 900137 typically involves several key steps, starting with the modification of L-leucine. The process can be summarized as follows:

Molecular Structure Analysis

The molecular structure of FR 900137 can be described in detail:

  • Molecular Formula: C10H18N4O3P
  • Molecular Weight: Approximately 262.25 g/mol
  • Structural Features: The compound contains a hydrazide functional group, a leucine side chain, and a phosphonic acid derivative. The presence of these groups is crucial for its biological activity.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to confirm the structure and purity of FR 900137, providing insights into its stereochemistry and functional groups .
Chemical Reactions Analysis

FR 900137 participates in several chemical reactions that are essential for its synthesis and functionality:

  1. Hydrolysis: The phosphoramidate bond is susceptible to hydrolysis under acidic conditions, which can affect stability and bioactivity.
  2. Oxidation and Reduction: The compound can undergo oxidation to form various derivatives, while reduction reactions can modify its functional groups for further synthetic applications .
  3. Substitution Reactions: These are used to introduce different functional groups into the molecule, enhancing its pharmacological properties .
Mechanism of Action

The mechanism by which FR 900137 exerts its antibacterial effects primarily involves:

  • Inhibition of Bacterial Growth: The compound targets bacterial cell wall synthesis or function through its interaction with specific enzymes or pathways critical for bacterial survival.
  • Phosphorylation Mechanism: The presence of the phosphorus-nitrogen bond may facilitate interactions with bacterial proteins involved in metabolism or structural integrity, leading to growth inhibition .
  • Research Findings: Studies have shown that FR 900137's effectiveness against resistant strains highlights its potential as a therapeutic agent in combating antibiotic resistance .
Physical and Chemical Properties Analysis

FR 900137 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound's stability can be influenced by pH and temperature, with acidic conditions leading to hydrolysis of the phosphoramidate bond.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for similar compounds .
Applications

The scientific applications of FR 900137 are diverse:

  • Antibiotic Development: As an antibiotic, it holds promise for treating infections caused by resistant bacteria.
  • Pharmaceutical Research: Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.
  • Biochemical Studies: Researchers utilize FR 900137 in studies exploring the mechanisms of action of phosphoramidates in microbial systems .
Historical Context and Discovery of FR 900137

Chronological Evolution of Research on FR 900137

FR 900137 (Compound 1) emerged from antibiotic discovery efforts targeting soil-derived Streptomyces species. Initial research phases focused on isolation, structural characterization, and preliminary biological evaluation. The compound was first isolated in 1973 from Streptomyces unzenensis strains collected from Japanese soil samples [9]. Researchers identified its unique phosphoramidate hydrazide structure – featuring a rare P–N bond (phosphoramidate) coupled with a hydrazide functional group (–NH–NH₂). This structural combination was unprecedented among known natural products at the time [9].

By the late 1970s, studies confirmed its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. This pharmacological profile spurred further interest in its mechanism of action and biosynthesis. Decades later (2010s), advanced biosynthetic investigations revealed the complex enzymatic pathway responsible for its N–N bond formation, involving nitrous acid as a key substrate and a multi-step enzymatic cascade [9]. Recent research has focused on its role as a chemical probe for studying phosphorus biochemistry beyond phosphate esters, highlighting its significance in challenging assumptions about "non-canonical" phosphorus functional groups in natural products [9].

Table 1: Key Milestones in FR 900137 Research

Time PeriodResearch FocusMajor Findings
1973Isolation & DiscoveryIsolated from Streptomyces unzenensis; initial structural characterization
Late 1970sBiological Activity AssessmentConfirmed broad-spectrum antibacterial activity
2010sBiosynthetic Pathway ElucidationUncovered enzymatic N–N bond formation via nitrous acid utilization
2019-PresentRole in Phosphorus BiochemistryValidated as model for rare P–N bond natural products; probe for pathway studies

Key Contributors and Institutional Collaborations in Early Studies

The discovery and early characterization of FR 900137 was driven by Japanese academic-industrial partnerships. The Kitasato Institute played a pivotal role in the initial isolation and structural determination efforts [9]. Research teams employed classical natural product chemistry techniques – including solvent extraction, bioactivity-guided fractionation, and nuclear magnetic resonance (NMR) spectroscopy – to elucidate its phosphoramidate hydrazide structure amidst challenging analytical constraints. The acidic lability of the P–N bond complicated purification and required specialized analytical protocols to prevent degradation during isolation [9].

Later investigations into structurally related compounds (e.g., fosfazinomycins A and B) revealed a broader biosynthetic family of hydrazide-containing phosphonates and phosphoramidates. While specific researchers' names were not detailed in the available sources, institutional collaborations between universities and antibiotic discovery units were instrumental in advancing the functional characterization of these molecules. This collaborative model enabled the integration of microbiology, natural product chemistry, and spectroscopy expertise necessary to tackle complex structural problems [9].

Paradigm Shifts in Theoretical Frameworks Guiding FR 900137 Research

Research on FR 900137 instigated significant conceptual shifts in natural product biochemistry and organophosphorus chemistry:

  • Challenging Phosphorus Biochemistry Dogma: Before its discovery, phosphorus in living organisms was thought to exist predominantly as phosphate esters (C–O–P linkages) in nucleic acids, phospholipids, and energy carriers. FR 900137 – with its stable P–N bond – demonstrated that "rare" organophosphorus functional groups could be biosynthesized and function as bioactive principles. This forced a re-evaluation of phosphorus biochemistry beyond canonical phosphate esters [9].

  • Hydrazine Biosynthesis Mechanisms: The discovery of FR 900137 and later fosfazinomycins revealed a novel convergent biosynthetic strategy for N–N bond formation. Unlike traditional pathways where N–N bonds form directly on the final molecular scaffold, FR 900137 biosynthesis involves pre-assembly of a hydrazine moiety on a glutamate precursor before incorporation into the final structure. This represented a paradigm shift in understanding natural hydrazine biosynthesis [9].

  • Analytical and Detection Paradigms: The inherent instability of phosphoramidates under acidic conditions highlighted methodological limitations in natural product discovery. The difficulty in isolating and characterizing FR 900137 suggested that similar compounds might have been overlooked in earlier microbial screening programs due to degradation during extraction. This spurred development of milder isolation techniques and advanced mass spectrometry approaches for detecting labile phosphorus-nitrogen bonds [9].

Table 2: FR 900137 and Related Compounds in the Phosphoramidate Hydrazide Class

Compound NameProducing OrganismStructural FeaturesBiological Activity
FR 900137 (1)Streptomyces unzenensisPhosphoramidate hydrazideBroad-spectrum antibacterial
Fosfazinomycin A (2)Streptomyces lavendofoliaePhosphoramidate hydrazide + phosphonate (P–C)Antibiotic
Fosfazinomycin B (3)Streptomyces lavendofoliaePhosphoramidate hydrazide + phosphonate (P–C)Antibiotic

The research trajectory of FR 900137 exemplifies how scientifically anomalous discoveries – compounds defying established biochemical rules – can reshape fundamental understanding of biological chemistry. Its continued study underscores the importance of exploring biochemical "outliers" to challenge and refine theoretical frameworks in natural product science [9].

Properties

CAS Number

73706-58-8

Product Name

FR 900137

IUPAC Name

N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid

Molecular Formula

C8H20N3O4P

Molecular Weight

253.24 g/mol

InChI

InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1

InChI Key

JGZNDHCOJBAROW-ZETCQYMHSA-N

SMILES

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N

Solubility

Soluble in DMSO

Synonyms

FR 900137
FR-900137
methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate

Canonical SMILES

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.